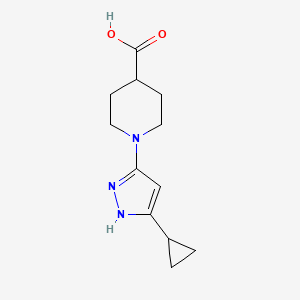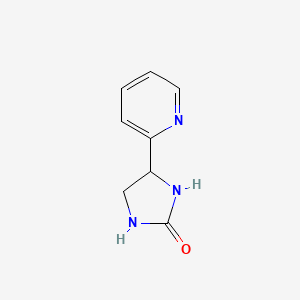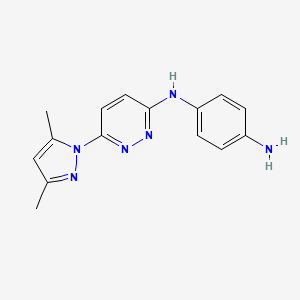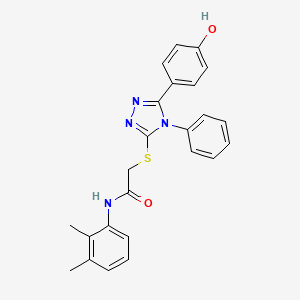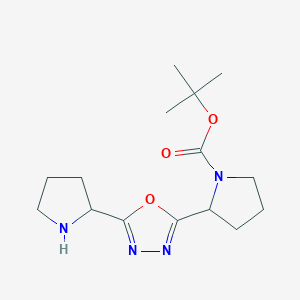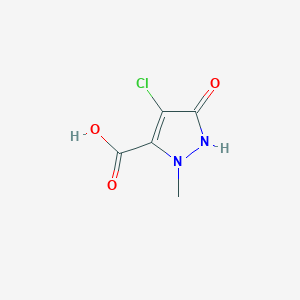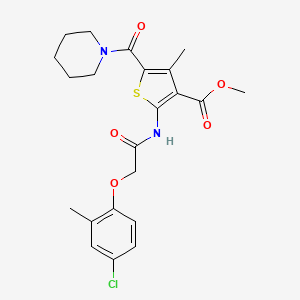
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thiophene ring, a piperidine moiety, and a chlorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid, which is then converted to its amide derivative.
Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-acetylthiophene.
Coupling Reactions: The phenoxyacetamide intermediate is then coupled with the thiophene derivative under specific conditions to form the desired compound.
Piperidine Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorinated phenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, research might focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential pathways might involve binding to enzymes or receptors, leading to inhibition or activation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(4-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the piperidine-1-carbonyl group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H25ClN2O5S |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-13-11-15(23)7-8-16(13)30-12-17(26)24-20-18(22(28)29-3)14(2)19(31-20)21(27)25-9-5-4-6-10-25/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,24,26) |
Clave InChI |
QWKITEGTKUIZTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)N3CCCCC3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


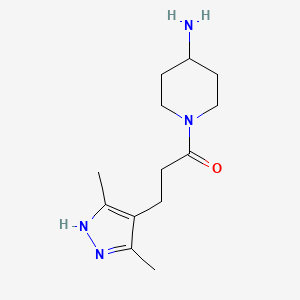
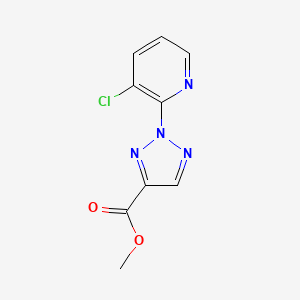
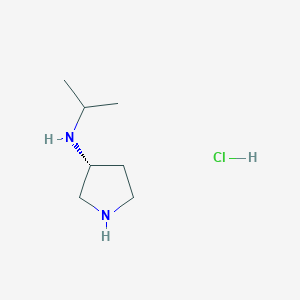
![2-Bromobenzo[d]oxazole-5-carboxylic acid](/img/structure/B11778670.png)
